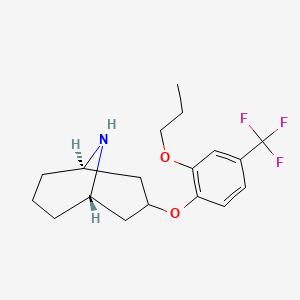
Acynonapyr metabolite C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acynonapyr metabolite C is a derivative of acynonapyr, a novel acaricide discovered by Nippon Soda Co., Ltd. Acynonapyr is known for its high activity against spider mite species in the genera Tetranychus and Panonychus, exhibiting efficacy at all life stages . This compound, with the molecular formula C18H24F3NO2 and a molecular weight of 343.38, is used as a reference material in pesticide and metabolite analysis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acynonapyr metabolite C involves the substitution of cyclic amines with (hetero)aryl(oxy) moieties. The process begins with the design and synthesis of target molecules, followed by structural optimization to enhance acaricidal activity . Key steps in the synthesis include the use of reagents such as m-chloroperbenzoic acid (m-CPBA) and solvents like acetonitrile .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carried out under controlled conditions to maintain the stability of the compound and prevent degradation .
Analyse Des Réactions Chimiques
Types of Reactions
Acynonapyr metabolite C undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents like m-CPBA.
Reduction: Reaction with reducing agents under controlled conditions.
Substitution: Reaction with nucleophiles or electrophiles to form substituted derivatives
Common Reagents and Conditions
Common reagents used in these reactions include m-CPBA for oxidation, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out in solvents like acetonitrile and under controlled temperatures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which are used in further research and development of acaricides .
Applications De Recherche Scientifique
Acynonapyr metabolite C has a wide range of scientific research applications, including:
Mécanisme D'action
Acynonapyr metabolite C exerts its effects by modulating calcium-activated potassium channels (KCa2). This modulation disrupts neurotransmission in spider mites, leading to their immobilization and death . The compound targets specific molecular pathways involved in neurotransmission, making it highly effective against resistant mite species .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to acynonapyr metabolite C include:
Imazosulfuron: A herbicide used for weed control.
Anilofos: A herbicide used in rice cultivation.
Chlorfenapyr: An insecticide used for pest control.
Uniqueness
This compound is unique due to its high specificity and efficacy against spider mites, particularly those resistant to conventional acaricides. Its novel mode of action and structural optimization make it a valuable tool in the development of new acaricides .
Propriétés
Formule moléculaire |
C18H24F3NO2 |
|---|---|
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
(1S,5R)-3-[2-propoxy-4-(trifluoromethyl)phenoxy]-9-azabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C18H24F3NO2/c1-2-8-23-17-9-12(18(19,20)21)6-7-16(17)24-15-10-13-4-3-5-14(11-15)22-13/h6-7,9,13-15,22H,2-5,8,10-11H2,1H3/t13-,14+,15? |
Clé InChI |
FGLIIEIUQPTMAX-YIONKMFJSA-N |
SMILES isomérique |
CCCOC1=C(C=CC(=C1)C(F)(F)F)OC2C[C@H]3CCC[C@@H](C2)N3 |
SMILES canonique |
CCCOC1=C(C=CC(=C1)C(F)(F)F)OC2CC3CCCC(C2)N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















